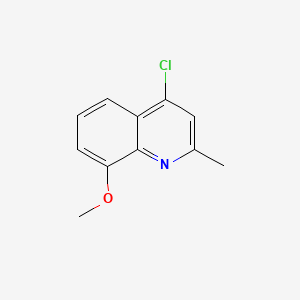

4-Chloro-8-methoxy-2-methylquinoline

Description

The exact mass of the compound 4-Chloro-8-methoxy-2-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-8-methoxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-methoxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSCPZBPNUZBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355586 | |

| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64951-58-2 | |

| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-8-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-8-methoxy-2-methylquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Chloro-8-methoxy-2-methylquinoline is a polysubstituted quinoline derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position, makes it a versatile precursor for a wide range of more complex molecules. This guide provides an in-depth overview of its chemical identity, physicochemical properties, a validated synthesis protocol, key safety information, and its applications in the field of drug discovery.

Compound Identification and Nomenclature

Proper identification is critical for regulatory compliance, procurement, and scientific communication.

-

Chemical Name: 4-Chloro-8-methoxy-2-methylquinoline[1]

-

Molecular Formula: C₁₁H₁₀ClNO[1]

-

Synonyms: 4-Chloro-8-methoxyquinaldine, 8-Methoxy-4-chloro-2-methyl quinoline[3]

Molecular Structure: The structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring.

Physicochemical and Spectral Properties

Understanding the physical and chemical properties is fundamental for designing experiments, choosing appropriate solvents, and ensuring proper storage conditions.

| Property | Value | Source(s) |

| Molecular Weight | 207.66 g/mol | [1][4] |

| Appearance | Solid, Crystalline | [5] |

| Melting Point | 80-85 °C | |

| Boiling Point | 308.8 ± 37.0 °C at 760 mmHg | [3] |

| Solubility | Information not widely available; likely soluble in organic solvents like DCM, Chloroform, and hot alcohols. | |

| Storage Temperature | 2-8°C, in a dry, well-ventilated place. | [3] |

Synthesis and Mechanistic Rationale

4-Chloro-8-methoxy-2-methylquinoline is typically synthesized from its corresponding 4-hydroxy precursor, 8-methoxy-2-methylquinolin-4-ol. The chlorination is a critical step that activates the 4-position for subsequent nucleophilic substitution reactions.

Synthesis Workflow Diagram

Caption: Synthesis pathway from starting materials to the final product.

Experimental Protocol: Two-Step Synthesis

This protocol is based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction followed by chlorination.[6][7]

Step 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol (Precursor)

-

Principle (Expertise): This step utilizes the Conrad-Limpach synthesis. 2-Methoxyaniline first reacts with ethyl acetoacetate to form an enamine intermediate. At high temperatures, this intermediate undergoes thermal cyclization to form the quinolin-4-one ring system. A high-boiling solvent like Dowtherm A is used to achieve the necessary temperature for efficient cyclization.

-

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heat the mixture gently (approx. 100-120°C) for 1-2 hours to form the intermediate ethyl 3-((2-methoxyphenyl)amino)but-2-enoate. Water is evolved during this condensation.

-

Add the reaction mixture slowly and carefully to a pre-heated high-boiling point solvent such as Dowtherm A (at ~250°C).

-

Maintain the temperature for 30-60 minutes to drive the cyclization.

-

Cool the mixture and dilute with a hydrocarbon solvent (e.g., hexane or toluene) to precipitate the product.

-

Filter the solid, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.

-

-

Validation (Trustworthiness): The product, 8-methoxy-2-methylquinolin-4-ol (CAS 15644-89-0), can be characterized by ¹H NMR and melting point analysis to confirm its identity and purity before proceeding.[8][9]

Step 2: Chlorination to 4-Chloro-8-methoxy-2-methylquinoline

-

Principle (Expertise): The hydroxyl group of the quinolin-4-one tautomer is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). POCl₃ acts as both the reagent and solvent in many cases. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

-

Methodology:

-

Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is highly corrosive and reacts violently with water.

-

To a flask containing the dried 8-methoxy-2-methylquinolin-4-ol (1.0 eq), slowly add phosphorus oxychloride (POCl₃, 3-5 eq) at room temperature with stirring.

-

Once the addition is complete, heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This quenches the excess POCl₃. This is a highly exothermic process.

-

Neutralize the acidic aqueous solution by slowly adding a base (e.g., solid sodium carbonate or concentrated ammonium hydroxide) until the pH is ~8-9.

-

The product will precipitate as a solid. Filter the solid, wash with copious amounts of water, and dry under vacuum.

-

-

Validation (Trustworthiness): The final product's identity and purity should be confirmed. A melting point of 80-85°C is expected. Further analysis by ¹H NMR, ¹³C NMR, and Mass Spectrometry will validate the structure.

Applications in Drug Discovery and Research

The 4-chloro substituent is an excellent leaving group, making this compound a key intermediate for introducing various functionalities at the 4-position of the quinoline ring via nucleophilic aromatic substitution (SₙAr).

-

Antimalarial Drug Synthesis: The 4-aminoquinoline scaffold is the backbone of famous antimalarial drugs like Chloroquine and Amodiaquine. 4-Chloro-8-methoxy-2-methylquinoline can be used to synthesize novel analogs by reacting it with various amines.

-

Kinase Inhibitors: The quinoline core is a "privileged scaffold" in medicinal chemistry and is found in numerous kinase inhibitors used in oncology.[10][11] The methoxy and methyl groups can provide specific steric and electronic interactions within the kinase active site, while the 4-position allows for the attachment of side chains to target specific regions of the ATP-binding pocket.[12]

-

Organic Synthesis: It serves as a versatile starting material for creating libraries of substituted quinolines for high-throughput screening in drug discovery programs.

Safety and Handling

It is imperative to handle this chemical with care, following established laboratory safety protocols.

-

GHS Hazard Classification:

-

Signal Word: Danger[2]

-

Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[2][5]

-

P270: Do not eat, drink or smoke when using this product.[2][3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][5]

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[2][5]

References

-

4-CHLORO-8-METHOXY-2-METHYLQUINOLINE | CAS 64951-58-2 . Matrix Fine Chemicals. [Link]

-

4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 . PubChem. [Link]

-

MSDS of Methyl 4-chloro-8-methoxyquinoline-2-carboxylate . Capot Chemical. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue . MDPI. [Link]

-

4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662 . PubChem. [Link]

-

4-Chloro-8-methoxy-2-methylquinoline (64951-58-2) Precursors . Molbase. [Link]

-

CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE . HETEROCYCLES, Vol. 82, No. 1, 2010. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . ResearchGate. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . Atlantis Press. [Link]

-

8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 . PubChem. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter. [Link]

Sources

- 1. 4-CHLORO-8-METHOXY-2-METHYLQUINOLINE | CAS 64951-58-2 [matrix-fine-chemicals.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 8-METHOXY-2-METHYLQUINOLIN-4-OL | 15644-89-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. drughunter.com [drughunter.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and developers, offering not only a compilation of known data but also practical, field-proven insights into its characterization and handling.

Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-8-methoxy-2-methylquinoline

The quinoline ring system is a foundational scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The strategic placement of substituents on this bicyclic heteroaromatic structure allows for the fine-tuning of its electronic, steric, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

4-Chloro-8-methoxy-2-methylquinoline (C₁₁H₁₀ClNO) incorporates three key substituents: a chloro group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position. Each of these imparts distinct characteristics to the molecule. The chlorine atom, an electron-withdrawing group, can influence the reactivity of the quinoline ring and provides a handle for further synthetic modifications. The methoxy group, an electron-donating group, can modulate the electron density of the aromatic system and impact metabolic stability. The methyl group can affect steric interactions and lipophilicity. The interplay of these substituents makes 4-Chloro-8-methoxy-2-methylquinoline an intriguing candidate for further investigation in various research and development programs.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various analytical techniques.

Table 1: Key Physicochemical Properties of 4-Chloro-8-methoxy-2-methylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO | [2] |

| Molecular Weight | 207.66 g/mol | [2] |

| Appearance | White to yellow or pale purple to brown crystalline powder/solid | |

| Melting Point | 80-85 °C | |

| Boiling Point (Predicted) | 308.8 ± 37.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 2.67 ± 0.50 | N/A |

| Storage Temperature | 2-8°C |

Solubility Profile: A Practical Assessment

Expected Solubility:

-

High Solubility: In polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Also expected to be soluble in chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: In polar protic solvents like ethanol and methanol.

-

Low to Insoluble: In non-polar solvents such as hexanes and diethyl ether.

-

Slightly Soluble to Insoluble: In water. The presence of the polar methoxy group and the nitrogen atom may impart slight aqueous solubility, but the overall hydrophobic nature of the chloro- and methyl-substituted quinoline ring will limit it.[1][4]

Experimental Protocol for Determining Solubility

This protocol provides a standardized method for determining the qualitative solubility of 4-Chloro-8-methoxy-2-methylquinoline in various laboratory solvents.

Materials:

-

4-Chloro-8-methoxy-2-methylquinoline

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes, DMSO, DMF)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of 4-Chloro-8-methoxy-2-methylquinoline and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: If the solid completely dissolves.

-

Slightly Soluble: If a significant portion of the solid dissolves, but some remains.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Record Keeping: Meticulously record the solubility observations for each solvent.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Below are the predicted spectral characteristics of 4-Chloro-8-methoxy-2-methylquinoline, based on the analysis of similar structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

δ ~2.6-2.8 ppm (s, 3H): A singlet corresponding to the methyl protons at the 2-position.

-

δ ~4.0-4.2 ppm (s, 3H): A singlet from the methoxy protons at the 8-position.

-

δ ~7.0-7.8 ppm (m, 4H): A series of multiplets in the aromatic region corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro and methoxy substituents.

-

δ ~25 ppm: Signal for the methyl carbon at the 2-position.

-

δ ~56 ppm: Signal for the methoxy carbon at the 8-position.

-

δ ~110-160 ppm: A series of signals corresponding to the eleven carbons of the quinoline ring. The chemical shifts will be influenced by the attached substituents and the heteroatom.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of 4-Chloro-8-methoxy-2-methylquinoline in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Major IR Absorption Bands (cm⁻¹):

-

~3050-3100: C-H stretching of the aromatic ring.

-

~2950-3000: C-H stretching of the methyl and methoxy groups.

-

~1600, 1500, 1450: C=C and C=N stretching vibrations of the quinoline ring.

-

~1250-1300: C-O stretching of the methoxy group (aryl-alkyl ether).

-

~1000-1100: C-Cl stretching.

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 4-Chloro-8-methoxy-2-methylquinoline onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z 207, corresponding to the molecular weight of the compound. An M+2 peak at m/z 209 with approximately one-third the intensity of the M+ peak will be observed due to the isotopic abundance of ³⁷Cl.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 192.

-

Loss of a chlorine radical (•Cl) to give a fragment at m/z 172.

-

Further fragmentation of the quinoline ring system.

-

Experimental Protocol for GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of 4-Chloro-8-methoxy-2-methylquinoline in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Safety and Handling

4-Chloro-8-methoxy-2-methylquinoline is classified as acutely toxic if swallowed and causes serious eye damage.[2] It is imperative that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizing the Workflow: Characterization of 4-Chloro-8-methoxy-2-methylquinoline

Caption: A flowchart outlining the key steps in the physicochemical characterization of 4-Chloro-8-methoxy-2-methylquinoline.

Conclusion

This technical guide provides a detailed overview of the known and predicted physicochemical properties of 4-Chloro-8-methoxy-2-methylquinoline, along with standardized protocols for their experimental determination. By understanding these fundamental characteristics, researchers and drug development professionals can make more informed decisions regarding the handling, analysis, and potential applications of this versatile quinoline derivative. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.

References

-

Solubility of 2-(2-quinolyl)quinoline. (n.d.). Solubility of Things. Retrieved January 2, 2026, from [Link]

-

Quinoline | C9H7N | CID 7047. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

El-Fattah, M. F. A., & El-Sherbeny, M. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(10), 834-845. [Link]

-

Quinoline. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved January 2, 2026, from [Link]

-

Preparation and Properties of Quinoline. (n.d.). Retrieved January 2, 2026, from [Link]

-

4-Chloro-8-methoxyquinoline | C10H8ClNO | CID 12336662. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

4-chloro-8-methoxy-2-methylquinoline (C11H10ClNO). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122. [Link]

-

Supplementary Information: Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2017). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Spectral analysis of quinaldines. (2012). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

4-Chloroquinoline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Chloro-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery. Its rigid structure and ability to intercalate with DNA have made it a privileged scaffold in the development of therapeutic agents for a wide range of diseases, most notably as antimalarials like chloroquine. The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a diverse array of biological activities. This guide focuses on a specific derivative, 4-Chloro-8-methoxy-2-methylquinoline, providing a comprehensive technical overview of its synthesis, structural elucidation, and characterization. Understanding the precise three-dimensional arrangement and electronic properties of this molecule is paramount for predicting its biological interactions and potential as a lead compound in drug development programs.

Synthesis of 4-Chloro-8-methoxy-2-methylquinoline: A Strategic Approach

The synthesis of 4-Chloro-8-methoxy-2-methylquinoline is most effectively achieved through a two-step process, commencing with the construction of the corresponding 4-hydroxyquinoline precursor, followed by a chlorination reaction. This approach offers a reliable and scalable route to the target compound.

Part 1: Synthesis of the Precursor: 8-Methoxy-2-methylquinolin-4-ol

The initial step involves the synthesis of 8-methoxy-2-methylquinolin-4-ol. This is typically accomplished via a Conrad-Limpach cyclization reaction.

Reaction Scheme:

A diagram illustrating the Conrad-Limpach synthesis of the precursor.

Experimental Protocol: Synthesis of 8-Methoxy-2-methylquinolin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Initial Condensation: Heat the mixture at 140-150°C for 2 hours. The initial reaction is a condensation to form the ethyl β-(2-methoxyanilino)crotonate intermediate.

-

Cyclization: Add the resulting intermediate to a preheated high-boiling point solvent, such as diphenyl ether, at approximately 250°C. This high temperature facilitates the thermal cyclization to form the quinolinone ring system.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with a suitable solvent like hexane to precipitate the product. The crude product is then collected by filtration, washed with the solvent, and can be further purified by recrystallization from a solvent system such as ethanol/water to yield 8-methoxy-2-methylquinolin-4-ol as a solid.[1]

Part 2: Chlorination of 8-Methoxy-2-methylquinolin-4-ol

The conversion of the 4-hydroxyl group to a chloro group is a critical transformation that significantly alters the reactivity of the molecule, making the 4-position susceptible to nucleophilic attack. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

A diagram showing the chlorination of the hydroxyquinoline precursor.

Experimental Protocol: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline

-

Reaction Setup: In a fume hood, carefully add 8-methoxy-2-methylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: The mixture is heated under reflux for several hours (typically 2-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and then neutralized with a dilute base solution (e.g., sodium bicarbonate). Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to afford pure 4-Chloro-8-methoxy-2-methylquinoline.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural determination and characterization of 4-Chloro-8-methoxy-2-methylquinoline. This involves a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. While experimental spectra for the title compound are not publicly available, a detailed prediction of the expected chemical shifts and coupling patterns can be made based on established principles and data from closely related analogs.[2][3]

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.2-7.4 | s | - |

| H-5 | ~7.6-7.8 | d | ~8.0 |

| H-6 | ~7.1-7.3 | t | ~8.0 |

| H-7 | ~7.4-7.6 | d | ~8.0 |

| 2-CH₃ | ~2.6-2.8 | s | - |

| 8-OCH₃ | ~3.9-4.1 | s | - |

Rationale for Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts are influenced by the electronic effects of the substituents. The chloro group at C-4 will deshield the adjacent proton H-3, while the methoxy group at C-8 will have a shielding effect on the protons of the benzene ring.

-

Methyl Group: The methyl group at the 2-position is expected to appear as a sharp singlet in the upfield region (δ 2.6-2.8 ppm).

-

Methoxy Group: The methoxy protons will also be a singlet, typically found around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-160 |

| C-3 | ~120-122 |

| C-4 | ~145-147 |

| C-4a | ~148-150 |

| C-5 | ~127-129 |

| C-6 | ~120-122 |

| C-7 | ~125-127 |

| C-8 | ~155-157 |

| C-8a | ~140-142 |

| 2-CH₃ | ~23-25 |

| 8-OCH₃ | ~55-57 |

Rationale for Predicted ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-8) and the bridgehead carbons (C-4a, C-8a) will have distinct chemical shifts. The carbon attached to the electronegative chlorine (C-4) and the nitrogen-bearing carbon (C-2) will be significantly deshielded. The carbon attached to the methoxy group (C-8) will also be downfield.

-

Protonated Carbons: The chemical shifts of the protonated aromatic carbons will be in the range of δ 120-130 ppm.

-

Aliphatic Carbons: The methyl and methoxy carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-8-methoxy-2-methylquinoline in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of 4-Chloro-8-methoxy-2-methylquinoline (C₁₁H₁₀ClNO), which is approximately 207.66 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak with roughly one-third the intensity of the M⁺ peak is expected.

-

Key Fragments:

-

Loss of Chlorine: A fragment corresponding to the loss of a chlorine radical (M - Cl) is likely.

-

Loss of Methyl Radical: Fragmentation involving the loss of a methyl radical from the 2-position (M - CH₃) is also anticipated.

-

Loss of Methoxy Group: The loss of the methoxy group as a radical (M - OCH₃) or as formaldehyde (M - CH₂O) following rearrangement are common fragmentation pathways for methoxy-substituted aromatic compounds.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Characteristic IR Absorptions:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=N stretching (in ring) | 1600-1650 |

| C=C stretching (aromatic) | 1450-1600 |

| C-O stretching (aryl ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) |

| C-Cl stretching | 700-850 |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 4-Chloro-8-methoxy-2-methylquinoline is currently available in public databases, we can infer its likely solid-state structure by examining a closely related compound, 4-Chloro-2,5-dimethylquinoline.[4]

Comparative Crystallographic Data of 4-Chloro-2,5-dimethylquinoline:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.432(2) |

| b (Å) | 11.234(3) |

| c (Å) | 12.876(3) |

| β (°) | 109.99(2) |

| Z | 4 |

Data from the crystallographic study of 4-Chloro-2,5-dimethylquinoline.[4]

Expected Structural Features of 4-Chloro-8-methoxy-2-methylquinoline in the Solid State:

Based on the structure of the analog, the quinoline ring system in 4-Chloro-8-methoxy-2-methylquinoline is expected to be essentially planar. The crystal packing will likely be dominated by π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the chloro and methoxy substituents may also lead to specific intermolecular interactions, influencing the overall crystal lattice.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of 4-Chloro-8-methoxy-2-methylquinoline suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Workflow for Structural Analysis and Characterization

A flowchart of the overall workflow for the synthesis and characterization.

Conclusion

The structural analysis and characterization of 4-Chloro-8-methoxy-2-methylquinoline require a synergistic application of synthetic organic chemistry and modern analytical techniques. The proposed synthetic route provides a reliable method for obtaining the target compound. A thorough characterization using NMR, MS, and IR spectroscopy, complemented by comparative analysis with related structures, allows for a confident elucidation of its molecular structure. While experimental X-ray crystallographic data would provide the ultimate confirmation of its solid-state conformation, analysis of analogous structures offers valuable insights. This comprehensive understanding of the structural and electronic properties of 4-Chloro-8-methoxy-2-methylquinoline is a critical first step in exploring its potential applications in medicinal chemistry and materials science.

References

- Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1653.

Sources

- 1. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-CHLORO-8-METHOXY-2-METHYLQUINOLINE(64951-58-2) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline | MDPI [mdpi.com]

Spectroscopic Characterization of 4-Chloro-8-methoxy-2-methylquinoline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-8-methoxy-2-methylquinoline, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles and validated through authoritative sources to ensure scientific integrity and practical applicability.

Introduction

4-Chloro-8-methoxy-2-methylquinoline (C₁₁H₁₀ClNO, Molar Mass: 207.66 g/mol , CAS: 64951-58-2) is a substituted quinoline derivative with significant potential in various research domains.[1][2] The precise elucidation of its molecular structure is paramount for its application in the synthesis of novel bioactive compounds and functional materials.[3] Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic and electronic framework. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 4-Chloro-8-methoxy-2-methylquinoline, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-8-methoxy-2-methylquinoline is expected to exhibit distinct signals for the aromatic protons, the methyl group, and the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents (the chloro, methoxy, and methyl groups) on the quinoline core.[4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | Singlet (s) | - |

| H-5 | ~7.4 - 7.6 | Doublet (d) | ~8.0 |

| H-6 | ~7.1 - 7.3 | Triplet (t) | ~8.0 |

| H-7 | ~6.9 - 7.1 | Doublet (d) | ~8.0 |

| 2-CH₃ | ~2.6 - 2.8 | Singlet (s) | - |

| 8-OCH₃ | ~3.9 - 4.1 | Singlet (s) | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.8 - 7.6 ppm): The protons on the benzene ring (H-5, H-6, and H-7) will appear in this region. The electron-donating methoxy group at position 8 will shield these protons, shifting them slightly upfield compared to unsubstituted quinoline.[4] The chloro group at position 4 will have a deshielding effect on the nearby protons. The singlet for H-3 is due to the absence of adjacent protons.

-

Methyl Protons (2.6 - 2.8 ppm): The methyl group at position 2 is attached to a sp² hybridized carbon and will appear as a singlet.

-

Methoxy Protons (3.9 - 4.1 ppm): The three protons of the methoxy group are equivalent and will give rise to a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 160 |

| C-3 | ~120 - 122 |

| C-4 | ~145 - 147 |

| C-4a | ~148 - 150 |

| C-5 | ~126 - 128 |

| C-6 | ~122 - 124 |

| C-7 | ~115 - 117 |

| C-8 | ~155 - 157 |

| C-8a | ~138 - 140 |

| 2-CH₃ | ~23 - 25 |

| 8-OCH₃ | ~55 - 57 |

Interpretation of the ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-8) and the bridgehead carbons (C-4a, C-8a) will have distinct chemical shifts. The electronegative chlorine atom will cause a significant downfield shift for C-4.[5] The oxygen of the methoxy group will also cause a downfield shift for C-8.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 115-140 ppm.

-

Aliphatic Carbons: The methyl and methoxy carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 4-Chloro-8-methoxy-2-methylquinoline is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Chloro-8-methoxy-2-methylquinoline will show characteristic absorption bands for the aromatic ring, C-H, C-O, C-N, and C-Cl bonds.[6][7]

Predicted IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃, OCH₃) | 2850 - 3000 | Medium |

| C=C and C=N Aromatic Ring Stretch | 1500 - 1650 | Strong, multiple bands |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric)1000 - 1075 (symmetric) | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

| Out-of-plane C-H Bending | 750 - 900 | Strong |

Interpretation of the IR Spectrum:

-

C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methoxy groups.

-

Aromatic Ring Vibrations: The sharp, strong absorptions in the 1500-1650 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring system.

-

C-O Stretching: The strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether C-O bond are a key indicator of the methoxy group.[7]

-

C-Cl Stretching: A strong absorption in the fingerprint region (700-850 cm⁻¹) can be attributed to the C-Cl stretching vibration.

-

Out-of-plane Bending: The pattern of strong bands in the 750-900 cm⁻¹ region can provide further information about the substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded and the background is automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For 4-Chloro-8-methoxy-2-methylquinoline, Electron Ionization (EI) would be a suitable method. The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

| m/z | Ion | Predicted Relative Abundance | Description |

| 207/209 | [M]⁺˙ | High | Molecular ion peak (with isotopic peak for ³⁷Cl) |

| 192 | [M - CH₃]⁺ | Moderate | Loss of a methyl radical from the methoxy group |

| 178 | [M - C₂H₃]⁺ | Moderate | Loss of a neutral acetylene molecule |

| 172 | [M - Cl]⁺ | Low | Loss of a chlorine radical |

| 164 | [M - CH₃ - CO]⁺ | Moderate | Subsequent loss of carbon monoxide |

| 140 | [M - Cl - HCN]⁺ | Moderate | Loss of HCN from the quinoline ring after chlorine loss |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak will appear at m/z 207, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 209 (approximately one-third the intensity) will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of substituted quinolines can be complex. Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical (CH₃˙) followed by the elimination of carbon monoxide (CO).[8] The quinoline ring itself can undergo fragmentation by losing hydrogen cyanide (HCN).[9] The chloro-substituent can also be lost as a radical. The relative abundances of these fragment ions provide clues about the stability of the different parts of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra of small organic molecules.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or a similar detector is used to detect the ions.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of 4-Chloro-8-methoxy-2-methylquinoline. While the specific spectral data presented in this guide are based on established principles and data from closely related compounds, they provide a robust framework for researchers to interpret their own experimental results. The detailed protocols and interpretation guidelines offered herein are designed to ensure the accurate and reliable characterization of this important chemical entity, thereby facilitating its use in further scientific endeavors.

References

-

Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

-

PubChem. (n.d.). 8-Methoxy-2-methylquinolin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-8-methoxy-2-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-8-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Lee, J. W., et al. (2020). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 22(30), 17056-17063. [Link]

-

Shoup, R. R., & Castle, R. N. (1964). Cinnoline chemistry X. The infrared spectra of halogen substituted 4‐hydroxy‐ and 4‐mercaptocinnolines. Journal of Heterocyclic Chemistry, 1(5), 221-228. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reductive Cyclization. [Link]

-

National Institute of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

Journal of Chemical Education. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

ResearchGate. (2001). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

Sources

- 1. 4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-8-methoxy-2-methylquinoline 97 64951-58-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-Chloro-8-methoxy-2-methylquinoline, a key intermediate in pharmaceutical research and development. The document delves into the strategic considerations behind the synthesis, focusing on a robust and widely applicable two-step approach: the initial construction of the quinoline core to form 8-methoxy-2-methylquinolin-4-ol, followed by a targeted chlorination to yield the final product. This guide emphasizes the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and offers insights into reaction optimization and troubleshooting.

Introduction and Strategic Overview

4-Chloro-8-methoxy-2-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of the target molecule, featuring a chlorine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position, makes it a versatile building block for the synthesis of more complex drug candidates.[3] The chlorine at the 4-position is a particularly useful functional handle, amenable to nucleophilic substitution, allowing for the introduction of various pharmacophores.

The most logical and efficient synthetic strategy for 4-Chloro-8-methoxy-2-methylquinoline involves a two-stage process:

-

Formation of the Quinoline Core: Synthesis of the precursor, 8-methoxy-2-methylquinolin-4-ol, through a classical quinoline synthesis reaction.

-

Chlorination: Conversion of the 4-hydroxyl group of the precursor to a chloro group.

This approach allows for the controlled construction of the desired quinoline skeleton followed by a reliable functional group interconversion.

Synthesis of the Precursor: 8-Methoxy-2-methylquinolin-4-ol

The formation of the substituted quinolin-4-one core is the critical first step. Among the various classical methods for quinoline synthesis, the Conrad-Limpach synthesis stands out as a highly effective and regioselective approach for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[1][4] This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1][4]

For the synthesis of 8-methoxy-2-methylquinolin-4-ol, the logical starting materials are 2-methoxyaniline and ethyl acetoacetate .

The Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis proceeds in two distinct stages:

-

Condensation: The reaction of 2-methoxyaniline with ethyl acetoacetate to form an enamine intermediate, ethyl 3-((2-methoxyphenyl)amino)but-2-enoate. This step is typically acid-catalyzed and occurs at moderate temperatures.

-

Cyclization: The thermal intramolecular cyclization of the enamine intermediate at high temperatures (around 250 °C) to yield 8-methoxy-2-methylquinolin-4-ol.[1] The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is crucial for achieving high yields in this step.[1]

Reaction Mechanism

The mechanism of the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester. Following the formation of a tetrahedral intermediate, a molecule of water is eliminated to form a Schiff base. This Schiff base then undergoes keto-enol tautomerization to the more stable enamine. The crucial step is the high-temperature electrocyclic ring closure of the enamine, which, after a series of proton transfers and the elimination of ethanol, leads to the formation of the 4-hydroxyquinoline product.[1]

Experimental Protocol: Conrad-Limpach Synthesis of 8-Methoxy-2-methylquinolin-4-ol

Materials:

-

2-methoxyaniline

-

Ethyl acetoacetate

-

Dowtherm A (or mineral oil)

-

Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

Step 1: Condensation

-

In a round-bottom flask, combine 2-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at 140-150°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Allow the mixture to cool to room temperature. The product of this step is the intermediate ethyl 3-((2-methoxyphenyl)amino)but-2-enoate.

Step 2: Cyclization

-

To the crude enamine from the previous step, add a high-boiling solvent such as Dowtherm A.

-

Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes to effect cyclization.

-

Cool the reaction mixture and dilute with an organic solvent like hexane to precipitate the crude product.

-

Filter the precipitate and wash with hexane to remove the high-boiling solvent.

-

The crude 8-methoxy-2-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | 2-methoxyaniline | [5] |

| Starting Material 2 | Ethyl acetoacetate | [5] |

| Reaction Type | Conrad-Limpach Synthesis | [1][4] |

| Key Intermediate | Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate | |

| Cyclization Temperature | ~250 °C | [1] |

| Product | 8-methoxy-2-methylquinolin-4-ol | [6] |

Chlorination of 8-Methoxy-2-methylquinolin-4-ol

The conversion of the 4-hydroxyquinoline precursor to the final 4-chloroquinoline is a standard transformation in heterocyclic chemistry. The most common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃) .[7][8] This reagent readily converts the tautomeric 4-quinolone form to the corresponding 4-chloroquinoline.

Chlorination Reaction

The reaction involves heating the 8-methoxy-2-methylquinolin-4-ol with an excess of phosphorus oxychloride. The reaction can be carried out neat or in the presence of a high-boiling inert solvent. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.

Reaction Mechanism

The mechanism of chlorination with POCl₃ involves the initial phosphorylation of the hydroxyl group of the 4-hydroxyquinoline (or the oxygen of the carbonyl in the 4-quinolone tautomer) to form a phosphate ester intermediate. This intermediate is a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the 4-position of the quinoline ring, with the concurrent departure of the phosphate group, yields the desired 4-chloro-8-methoxy-2-methylquinoline.

Experimental Protocol: Chlorination of 8-Methoxy-2-methylquinolin-4-ol

Materials:

-

8-methoxy-2-methylquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, optional catalyst)

-

Ice

-

Ammonium hydroxide or Sodium carbonate solution

-

Dichloromethane or Chloroform for extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 8-methoxy-2-methylquinolin-4-ol (1 equivalent).

-

Carefully add an excess of phosphorus oxychloride (3-5 equivalents). A catalytic amount of DMF can be added at this stage.

-

Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step, as POCl₃ reacts violently with water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide until the solution is basic (pH > 8).

-

The product will precipitate as a solid. Filter the solid and wash it thoroughly with water. Alternatively, the product can be extracted with an organic solvent such as dichloromethane or chloroform.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude 4-Chloro-8-methoxy-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Visualization of Synthesis Pathways

Conrad-Limpach Synthesis of 8-Methoxy-2-methylquinolin-4-ol

Caption: Conrad-Limpach synthesis of the quinolin-4-ol precursor.

Chlorination of 8-Methoxy-2-methylquinolin-4-ol

Caption: Chlorination of the precursor to the final product.

Conclusion

The synthesis of 4-Chloro-8-methoxy-2-methylquinoline is reliably achieved through a well-established two-step sequence. The Conrad-Limpach synthesis provides an efficient route to the key intermediate, 8-methoxy-2-methylquinolin-4-ol, from readily available starting materials. Subsequent chlorination with phosphorus oxychloride affords the final product in good yield. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for further applications in drug discovery and development. Careful control of reaction conditions, particularly temperature, and appropriate purification techniques are paramount for obtaining a high-purity product.

References

- CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010). HETEROCYCLES, 82(1).

-

Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

-

Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]

- Stankevič, I., & Kost, A. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(3), 543.

- Boulcina, R., et al. (2009). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 65(1), o14-o15.

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de Paris, 49, 89-92.

-

Conrad-Limpach Synthesis. In SynArchive. Retrieved from [Link]

- An overview on synthesis of quinoline and its derivatives using various name reactions. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4834-4846.

- El-Sayed, A. A., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(3), 1163-1175.

- A benign and proficient procedure for preparation of quinoline derivatives. (2023).

- Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21380.

-

8-Methoxy-2-methylquinolin-4-ol. In PubChem. Retrieved from [Link]

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). International Journal of Scientific & Engineering Research, 5(12), 40-47.

- POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1805-1813.

- POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Journal of the Indian Chemical Society, 97(11b), 2055-2063.

- An improved process for the synthesis of quinoline derivatives. (2007).

- Chlorination using POCl3 and benzyltriethylammonium chloride. (2007).

- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).

- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2018). Journal of Chemical and Pharmaceutical Research, 10(11), 88-95.

-

POCl3 Chlorination of 4-Quinazolones. In ResearchGate. Retrieved from [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 4. synarchive.com [synarchive.com]

- 5. benchchem.com [benchchem.com]

- 6. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-8-methoxy-2-methylquinoline: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

4-Chloro-8-methoxy-2-methylquinoline is a substituted quinoline derivative that has garnered significant interest within the scientific community, particularly in the realm of drug discovery and development. Its unique structural scaffold serves as a versatile precursor for the synthesis of a myriad of complex molecules with diverse biological activities. The strategic placement of a reactive chlorine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position of the quinoline ring system imparts specific physicochemical properties that make it an invaluable intermediate in the synthesis of targeted therapeutic agents. This technical guide provides a comprehensive overview of the historical context, synthesis, physicochemical characteristics, and potential applications of 4-Chloro-8-methoxy-2-methylquinoline, tailored for researchers, scientists, and professionals in the field of drug development.

A Journey Through Time: The Historical Context of Quinoline Derivatives

The story of 4-Chloro-8-methoxy-2-methylquinoline is intrinsically linked to the broader history of quinoline chemistry. The quinoline ring system, a bicyclic aromatic heterocycle, was first isolated from coal tar in the 19th century. This discovery paved the way for extensive research into the synthesis and pharmacological properties of its derivatives. Seminal works by chemists such as Skraup, Doebner, von Miller, and Friedländer established foundational synthetic methodologies that are still in use today. These classical reactions enabled the systematic exploration of the quinoline scaffold, leading to the discovery of potent therapeutic agents, most notably the antimalarial drug quinine. The enduring legacy of these early investigations is the recognition of the quinoline nucleus as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.

The Synthetic Pathway: A Step-by-Step Guide to the Preparation of 4-Chloro-8-methoxy-2-methylquinoline

The synthesis of 4-Chloro-8-methoxy-2-methylquinoline is a multi-step process that hinges on the initial construction of the quinoline core, followed by functional group manipulations. A representative and scientifically sound synthetic route involves the chlorination of the precursor, 4-hydroxy-8-methoxy-2-methylquinoline.

Precursor Synthesis: The Conrad-Limpach-Knorr Approach

The synthesis of the key intermediate, 4-hydroxy-8-methoxy-2-methylquinoline, can be efficiently achieved via a modified Conrad-Limpach-Knorr synthesis. This established method involves the condensation of an aniline derivative with a β-ketoester.

Experimental Protocol: Synthesis of 4-hydroxy-8-methoxy-2-methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxy-aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Condensation: Heat the reaction mixture at 140-150°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, slowly add a high-boiling point solvent such as Dowtherm A or mineral oil to the reaction mixture. Increase the temperature to 250-260°C and maintain for 30-60 minutes to facilitate the thermal cyclization.

-

Work-up and Purification: Cool the reaction mixture and pour it into a large volume of petroleum ether to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-hydroxy-8-methoxy-2-methylquinoline.

Chlorination: Introducing the Key Functional Group

The pivotal step in the synthesis of the title compound is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline

-

Reaction Setup: In a well-ventilated fume hood, suspend 4-hydroxy-8-methoxy-2-methylquinoline (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents) in a round-bottom flask fitted with a reflux condenser.

-

Chlorination Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess phosphorus oxychloride.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 8. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Chloro-8-methoxy-2-methylquinoline as a solid.

Caption: Synthetic workflow for 4-Chloro-8-methoxy-2-methylquinoline.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Chloro-8-methoxy-2-methylquinoline is essential for its application in further synthetic endeavors and biological studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO | [1] |

| Molecular Weight | 207.66 g/mol | [1] |

| CAS Number | 64951-58-2 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 89-93 °C | [2] |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methoxy group, and the aromatic protons on the quinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the eleven carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will show absorption bands corresponding to the C-Cl, C-O, and aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Development

The true value of 4-Chloro-8-methoxy-2-methylquinoline lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The chlorine atom at the 4-position is a key functional handle, susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular libraries.

A compelling example of its potential is highlighted in the synthesis of a closely related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline. This derivative has demonstrated significant cytotoxicity against colorectal cancer cell lines.[3] The mechanism of action was found to involve the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[3] This finding strongly suggests that 4-Chloro-8-methoxy-2-methylquinoline can serve as a crucial starting material for the development of novel anticancer agents.

Sources

- 1. 4-氯-8-甲氧基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Chloro-8-methoxy-2-methylquinoline, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-8-methoxy-2-methylquinoline: A Versatile Synthetic Building Block

Abstract